1,1-Bis(4-chlorophenyl)-2-nitropropane

Description

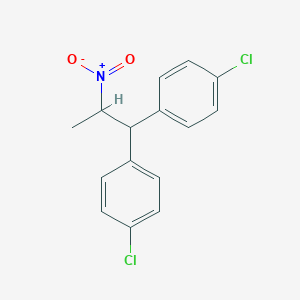

Structure

2D Structure

3D Structure

Properties

CAS No. |

117-27-1 |

|---|---|

Molecular Formula |

C15H13Cl2NO2 |

Molecular Weight |

310.2 g/mol |

IUPAC Name |

1-chloro-4-[1-(4-chlorophenyl)-2-nitropropyl]benzene |

InChI |

InChI=1S/C15H13Cl2NO2/c1-10(18(19)20)15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-10,15H,1H3 |

InChI Key |

JCWVUDIGEJLVPS-UHFFFAOYSA-N |

SMILES |

CC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |

Other CAS No. |

117-27-1 |

Origin of Product |

United States |

Synthetic Chemistry and Chemical Derivatization of 1,1 Bis 4 Chlorophenyl 2 Nitropropane

Established Synthetic Routes to 1,1-Bis(4-chlorophenyl)-2-nitropropane

The construction of the 1,1-diaryl-2-nitroalkane framework is central to the synthesis of this compound. Established methods typically rely on the condensation of a nitroalkane with a suitable carbonyl compound or its equivalent.

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org Discovered by Louis Henry in 1895, this reaction yields β-nitro alcohols, which are versatile intermediates that can be further transformed. wikipedia.org

For the synthesis of this compound, the Henry reaction would theoretically involve the condensation of 1-nitroethane with 1,1-bis(4-chlorophenyl)methanal. The reaction proceeds through the deprotonation of the nitroalkane at the α-carbon by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol.

General Mechanism of the Henry Reaction:

Deprotonation: A base removes an acidic α-proton from the nitroalkane to form a nitronate ion.

Nucleophilic Attack: The nitronate ion attacks the carbonyl carbon of the aldehyde.

Protonation: The resulting β-nitro alkoxide is protonated to give the β-nitro alcohol.

The β-nitro alcohol intermediate can then be dehydrated, often under acidic conditions, to yield a nitroalkene, or the hydroxyl group can be reductively removed to afford the final saturated product. The efficiency and outcome of the Henry reaction can be influenced by the choice of base, solvent, and reaction temperature. organic-chemistry.org While specific documented syntheses for this compound via the Henry reaction are not extensively detailed in readily available literature, the principles of the reaction are well-established and provide a viable synthetic pathway. wikipedia.orggoogle.com

| Feature | Description | Reference |

|---|---|---|

| Reactants | Nitroalkane and an aldehyde or ketone. | wikipedia.orgorganic-chemistry.org |

| Catalyst | Typically a base (e.g., alkali hydroxides, amines, phase-transfer catalysts). | organic-chemistry.orggoogle.com |

| Intermediate | β-nitro alcohol. | wikipedia.org |

| Utility | Forms new C-C bonds; products are versatile synthetic intermediates. | wikipedia.org |

The structure of this compound contains a stereocenter at the second carbon of the propane (B168953) chain. Consequently, the synthesis of enantiomerically pure forms of this compound requires methods of asymmetric synthesis or the resolution of racemic mixtures.

Asymmetric Synthesis: The asymmetric Henry reaction is a powerful tool for establishing the stereochemistry of the product. This is typically achieved using chiral catalysts that can control the facial selectivity of the nucleophilic attack of the nitronate on the carbonyl group. organic-chemistry.org

Chiral Metal Catalysts: Complexes of metals like copper, zinc, and lanthanides with chiral ligands (e.g., bis(oxazolines), diamines) have been successfully employed to catalyze enantioselective Henry reactions. organic-chemistry.org

Organocatalysis: Chiral organic molecules, such as cinchona alkaloids or proline derivatives, can also act as effective catalysts, promoting the reaction with high enantioselectivity. nih.gov

Enantiomeric Resolution: When a racemic mixture is produced, it can be separated into its constituent enantiomers through a process called chiral resolution.

Diastereomeric Salt Formation: The racemic product or a key intermediate can be reacted with a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomers. These diastereomers have different physical properties (like solubility) and can be separated by methods such as fractional crystallization. google.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating enantiomers on both analytical and preparative scales. mdpi.comresearchgate.net This technique was successfully used to resolve the enantiomers of nitrated propranolol derivatives, a process analogous to what would be required for the target compound. mdpi.com

Synthesis of Structurally Related Analogs and Isosteres

The synthetic routes to this compound can be adapted to create a library of related compounds by modifying the starting materials.

The versatility of the Henry reaction allows for the use of various nitroalkanes, leading to analogs with different alkyl chains attached to the nitro group. wikipedia.org By substituting 1-nitroethane with other commercially available nitroalkanes, the length and structure of the "propane" portion of the molecule can be systematically altered. For example, using nitromethane would result in a nitroethane derivative, while using 1-nitropropane would lead to a nitrobutane derivative. This flexibility is crucial for studying how changes in the steric and electronic properties of the nitroalkane moiety affect the compound's characteristics.

| Nitroalkane Reactant | Resulting Analog Structure Core |

|---|---|

| Nitromethane | 1,1-Bis(4-chlorophenyl)-2-nitroethane |

| 1-Nitropropane | 1,1-Bis(4-chlorophenyl)-2-nitrobutane |

| 2-Nitropropane | 1,1-Bis(4-chlorophenyl)-2-methyl-2-nitropropane |

Altering the substituents on the two phenyl rings is another key strategy for generating analogs. The synthesis of the 1,1-bis(4-chlorophenyl) moiety often involves an electrophilic aromatic substitution, such as a Friedel-Crafts reaction. google.com In this type of reaction, the nature of the substituents already present on the benzene ring dramatically influences the reaction's outcome. msu.edu

Electron-donating groups (e.g., -OCH₃, -CH₃) activate the aromatic ring, making it more nucleophilic and increasing the rate of electrophilic substitution. They are typically ortho, para-directing. libretexts.org

Electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate the ring, slowing the reaction rate. They are generally meta-directing. msu.edu

Halogens (e.g., -F, -Br, -I) are an exception, as they are deactivating yet ortho, para-directing. msu.edu

Therefore, synthesizing analogs with different aromatic substitutions requires careful consideration of the reaction conditions. For instance, creating a bis(4-fluorophenyl) analog might proceed under similar conditions to the bis(4-chlorophenyl) version, whereas synthesizing a bis(4-nitrophenyl) analog would likely require harsher conditions due to the deactivating effect of the nitro group.

Advanced Synthetic Methodologies for Bis(chlorophenyl) compounds and Nitrobiphenyls

Beyond classical methods, modern synthetic organic chemistry offers advanced methodologies for constructing the core structures found in this compound and related compounds.

For the synthesis of the bis(chlorophenyl)methane core, transition metal-catalyzed cross-coupling reactions represent a powerful alternative to Friedel-Crafts chemistry. These methods offer greater functional group tolerance and regiochemical control.

Suzuki Coupling: This reaction involves the coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. To form a diarylmethane, a gem-dihaloalkane could potentially be coupled with two equivalents of an arylboronic acid.

Kumada and Negishi Couplings: These reactions utilize Grignard reagents (organomagnesium) and organozinc compounds, respectively, as the nucleophilic partners.

For the synthesis of nitrobiphenyls , which are structurally related building blocks, modern coupling reactions are also paramount.

Suzuki Coupling: The reaction between a nitrophenylboronic acid and a second aryl halide is a common and efficient method for creating nitrobiphenyls. researchgate.net

Cadogan Reaction: This reaction involves the reductive cyclization of 2-nitrobiphenyls using phosphine reagents like triphenylphosphine or triethyl phosphite to form carbazoles. acs.orgacs.orgnih.gov While the end product is different, the starting material is a nitrobiphenyl, highlighting a synthetic pathway for these structures. These advanced methods provide efficient and often milder routes to complex aromatic scaffolds. nih.gov

Structure Activity Relationship Sar Investigations in 1,1 Bis 4 Chlorophenyl 2 Nitropropane Analogs

Correlation of Structural Features with Insecticidal Activity Profiles

Research into a series of 1,1-di-p-chlorophenyl-nitroalkanes has demonstrated that the nature of the aliphatic moiety is a key determinant of insecticidal activity. Among the nitroalkane series, 1,1-di-p-chlorophenyl-2-nitropropane has been identified as possessing the optimal structure for maximum toxicity. michberk.com This suggests that the propane (B168953) backbone with a nitro group at the second position is a critical component for its potent insecticidal effects.

The insecticidal effectiveness is sensitive to the degree of chlorination within the aliphatic chain. For instance, in related chlorinated (4-chlorophenyl)-ethanes, a decrease in the number of chlorine atoms on the ethane (B1197151) group leads to a corresponding loss of toxicity. michberk.com This highlights the importance of the electronic and steric properties of the aliphatic portion of the molecule in its interaction with the target site in insects.

| Compound | Aliphatic Moiety | Relative Insecticidal Activity |

|---|---|---|

| 1,1-Bis(4-chlorophenyl)-2-nitropropane | -CH(CH₃)NO₂ | High |

| 1,1-Bis(4-chlorophenyl)-2-nitrobutane | -CH(CH₂CH₃)NO₂ | Moderate |

| 1,1-Bis(4-chlorophenyl)-1-nitroethane | -C(NO₂)HCH₃ | Low |

The substitution pattern on the aromatic rings of 1,1-diphenyl-2-nitropropane analogs also plays a pivotal role in their insecticidal activity. The presence of chlorine atoms at the para positions of both phenyl rings, as seen in this compound, is a significant contributor to its high potency.

Studies on related DDT analogs have shown that replacing the p,p'-chlorine atoms with other halogens, such as fluorine, can maintain or slightly alter the insecticidal activity, while substitution with bromine or iodine tends to decrease it. The introduction of methoxy (B1213986) or methyl groups in the para positions can also result in active compounds. However, the complete removal of the phenyl chlorine atoms or their replacement with hydrogen, hydroxyl, or nitro groups leads to a substantial reduction in insecticidal action. This indicates that the size, electronegativity, and lipophilicity of the substituents on the aromatic rings are critical for the molecule's ability to interact with its biological target.

| Compound | Aromatic Ring Substituent (p,p') | Relative Insecticidal Activity |

|---|---|---|

| This compound | Cl, Cl | High |

| 1,1-Bis(4-fluorophenyl)-2-nitropropane | F, F | High |

| 1,1-Bis(4-methoxyphenyl)-2-nitropropane | OCH₃, OCH₃ | Moderate |

| 1,1-Diphenyl-2-nitropropane | H, H | Low |

Quantitative Aspects of Substituent Effects on Biological Activity (e.g., Taft's Polar Substituent Constants)

The principles of quantitative structure-activity relationships (QSAR) can be applied to understand the effects of substituents on the biological activity of this compound analogs. The Taft equation, a linear free energy relationship, is a valuable tool in this regard as it separates the polar, steric, and resonance effects of substituents. nih.gov

The equation is expressed as:

log (k/k₀) = ρσ + δEₛ

where:

k and k₀ are the rate constants for the substituted and reference compounds, respectively.

σ* is the polar substituent constant, which quantifies the inductive and field effects of a substituent.

Eₛ is the steric substituent constant.

ρ* and δ are sensitivity parameters for the reaction to polar and steric effects, respectively.

Stereochemical Influences on Bioactivity in Related Analogs

Stereochemistry is a critical factor that can significantly influence the biological activity of insecticides. The three-dimensional arrangement of atoms in a molecule can affect its ability to bind to its target receptor, as well as its absorption, distribution, metabolism, and excretion.

In many classes of insecticides, different stereoisomers of the same compound can exhibit vastly different levels of activity. For example, in the case of some pyrethroid insecticides, only one or two of the possible stereoisomers are responsible for the majority of the insecticidal effect. This phenomenon, known as stereoselectivity, arises from the specific chiral environment of the biological target, which preferentially interacts with a particular stereoisomer.

While specific studies on the stereochemical influences on the bioactivity of this compound and its direct analogs are not extensively documented in the available literature, the principles of stereoselectivity observed in other insecticides strongly suggest that the chirality at the C-2 position of the propane chain could play a significant role in its insecticidal activity. The (R)- and (S)-enantiomers of this compound may exhibit different potencies, and the preparation and biological evaluation of the individual enantiomers would be a crucial step in fully understanding its structure-activity relationship and potentially developing more effective and selective insecticidal agents.

Mechanistic Research on the Bioactivity of 1,1 Bis 4 Chlorophenyl 2 Nitropropane

Elucidation of Molecular Targets within Insect Nervous Systems

1,1-Bis(4-chlorophenyl)-2-nitropropane, also known by the trade name Prolan, operates through a mechanism that sets it apart from many other organochlorine insecticides. Research has identified it as a Moult Accelerating Compound (MAC). adria.nz This classification indicates that its primary molecular targets are components of the insect's endocrine system that regulates molting, rather than directly targeting neuroreceptors in the way that DDT does.

Comparative Mechanistic Analysis with Organochlorine Insecticides (e.g., DDT)

A comparative analysis with the archetypal organochlorine insecticide, DDT, highlights the unique mechanistic profile of this compound.

Distinctive Non-Dehydrochlorinatable Nature and its Implications for Mode of Action

A critical distinction between DDT and this compound lies in their metabolic fate and its consequence for their insecticidal activity. A primary mechanism of resistance to DDT in many insect species is enzymatic dehydrochlorination, which converts DDT to the non-toxic DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene). epa.govlearncbse.in This metabolic detoxification is a crucial survival strategy for resistant insects.

In contrast, the chemical structure of this compound, specifically the replacement of the tertiary hydrogen on the second carbon with a nitro group, renders it resistant to this dehydrochlorination pathway. This inherent metabolic stability means that a key resistance mechanism effective against DDT is ineffective against this compound. However, this structural change also fundamentally alters its primary mode of action away from the direct neurotoxic effects characteristic of DDT.

Role of the Nitro Group and Electrophilicity in Biological Interactions

The introduction of a nitro group in place of a chlorine atom on the aromatic rings of DDT has been shown to substantially lower its insecticidal activity. epa.gov This suggests that the specific electronic and steric properties conferred by the chlorine atoms in DDT are crucial for its potent interaction with its target, the voltage-gated sodium channels in the insect nervous system. nih.govnih.gov

The nitro group is a strong electron-withdrawing group, which increases the electrophilicity of the molecule. nih.gov While this property can be important for the biological activity of some compounds, in the case of DDT analogs, it appears to detract from the specific molecular geometry and lipophilicity required for effective binding to the sodium channel. The altered electronic distribution within the molecule, due to the presence of the nitro group, likely hinders the precise interactions necessary to disrupt the normal functioning of the ion channel, thus explaining the observed decrease in direct neurotoxicity compared to DDT.

Investigations into Biochemical Pathways Affected by the Compound within Organisms

As a Moult Accelerating Compound, the primary biochemical pathway affected by this compound is the endocrine signaling cascade that governs insect development and molting. The binding of the compound to the ecdysone (B1671078) receptor triggers a cascade of gene expression changes that would normally only occur in the presence of high titers of the natural molting hormone.

This premature activation leads to a range of downstream biochemical disruptions, including:

Cuticle Formation: The process of forming a new exoskeleton is initiated unseasonably, often before the insect is developmentally ready. This can result in a malformed cuticle that is unable to properly harden or support the insect.

Nutrient Metabolism: The hormonal signal to molt is closely tied to the insect's nutritional state. Inducing a premature molt can disrupt the normal processes of nutrient storage and mobilization, leading to a state of metabolic stress.

A study on the biological fate of 2-nitro-1,1-bis-p-chlorophenylpropane in plants indicated that it is poorly absorbed and not significantly translocated. nih.gov While this study was not conducted on insects, it suggests that the compound's primary impact is likely localized to the site of application and ingestion, where it can then interfere with the hormonal regulation of development.

Advanced Studies on Insect Resistance Mechanisms to 1,1 Bis 4 Chlorophenyl 2 Nitropropane and Analogs

Target-Site Resistance Mechanisms

Target-site resistance occurs when the molecular site of action for an insecticide undergoes a conformational change, which reduces the binding efficiency of the insecticide molecule. nih.govmdpi.com This insensitivity means the insecticide can no longer effectively disrupt its physiological target, rendering the insect resistant. For DDT and its analogs, the primary target is the voltage-gated sodium channel in the insect's nervous system. nih.govresearchgate.net

The primary mode of action for 1,1-Bis(4-chlorophenyl)-2-nitropropane and analogs like DDT is to bind to voltage-gated sodium channels (VGSCs) in the nerve cell membrane. nih.govnih.gov This binding forces the channels to remain open for an extended period, leading to constant nerve impulse transmission, which results in paralysis (knockdown) and eventual death of the insect. mdpi.comnih.gov

Knockdown resistance (kdr) is a well-characterized target-site resistance mechanism that results from point mutations in the para-type sodium channel gene. nih.govnih.govnih.gov These mutations lead to amino acid substitutions in the channel protein, altering its structure and reducing its sensitivity to the insecticide. researchgate.net The first kdr mutation identified was a leucine-to-phenylalanine substitution (L1014F) in the housefly. nih.govnih.gov Since then, this and other mutations at the same or different positions have been identified in numerous pest species, conferring cross-resistance to both DDT and pyrethroid insecticides. nih.govnih.govwho.int

Table 2: Common Knockdown Resistance (kdr) Mutations in Voltage-Gated Sodium Channels

| Mutation | Amino Acid Change | Domain Location | Associated Resistance |

|---|---|---|---|

| L1014F (kdr-west) | Leucine to Phenylalanine | Domain II, Segment 6 (IIS6) | DDT and Pyrethroids nih.govnih.govresearchgate.net |

| L1014S (kdr-east) | Leucine to Serine | Domain II, Segment 6 (IIS6) | DDT and Pyrethroids nih.govresearchgate.net |

| V1016G/I | Valine to Glycine or Isoleucine | Domain II, Segment 6 (IIS6) | Pyrethroids and DDT who.int |

| F1534C | Phenylalanine to Cysteine | Domain III, Segment 6 (IIIS6) | Pyrethroids and DDT who.int |

| S989P | Serine to Proline | Domain II, Segment 5-6 linker | Pyrethroids and DDT who.int |

The presence of kdr mutations significantly reduces the efficacy of neurotoxic insecticides that target the VGSC, representing a major and widespread mechanism of resistance in insect populations globally. mdpi.comcornell.edu

While modifications to the voltage-gated sodium channel are the most prominent and well-documented form of target-site resistance for DDT and its analogs, other alterations in the nervous system could theoretically contribute to resistance. nih.gov However, for this specific class of organochlorine insecticides, evidence for alternative target-site mechanisms is limited. Other insecticide classes, such as cyclodienes, target different sites like the GABA-gated chloride channel. Resistance to those compounds involves mutations in the corresponding receptor gene (the Rdl or 'resistance to dieldrin' gene). There is currently no substantial evidence to suggest that alterations in the GABA receptor are a primary resistance mechanism for this compound or DDT. Therefore, kdr-type mutations in the VGSC remain the principal identified mechanism of target-site resistance for this insecticide class. nih.gov

Genetic and Molecular Basis of Resistance Development

Detailed molecular and genetic studies specifically elucidating the mechanisms of insect resistance to this compound and its analogs are not extensively available in contemporary scientific literature. This is likely due to the historical usage patterns and subsequent replacement of this compound with newer classes of insecticides, leading to a shift in research focus.

However, based on the known mechanisms of resistance to structurally related compounds, particularly other organochlorine insecticides, several potential genetic and molecular bases for resistance can be hypothesized. It is important to emphasize that these are extrapolations and not confirmed mechanisms for this compound itself.

Potential Target-Site Resistance:

One of the most common mechanisms of resistance to neurotoxic insecticides is the alteration of the target site. For many organochlorines, the voltage-gated sodium channel is a primary target. Mutations in the gene encoding this channel can lead to reduced binding of the insecticide, thereby conferring resistance. This is famously observed in "knockdown resistance" (kdr) to DDT and pyrethroids. Given the structural similarities, it is plausible that target-site mutations in the voltage-gated sodium channel could also confer resistance to this compound.

Potential Metabolic Resistance:

Metabolic detoxification is another major mechanism of insecticide resistance. This involves the upregulation or alteration of enzymes that metabolize the insecticide into less toxic compounds. The primary enzyme families involved in insecticide metabolism are:

Cytochrome P450 monooxygenases (P450s): These enzymes are known to be involved in the detoxification of a wide range of insecticides. Overexpression or mutations leading to more efficient metabolism by P450s are common resistance mechanisms.

Glutathione (B108866) S-transferases (GSTs): GSTs are another crucial family of detoxification enzymes that conjugate glutathione to xenobiotics, facilitating their excretion. Elevated GST activity has been linked to resistance to various organochlorine insecticides.

Esterases: While more commonly associated with resistance to organophosphates and carbamates, some esterases can also contribute to the detoxification of other insecticide classes.

The low level of cross-resistance between DDT and Prolan observed in the German cockroach suggests that the primary DDT-detoxifying enzymes in that strain may not be as effective against Prolan. This could imply a different metabolic pathway for Prolan or that different, more specific enzymes are required for its detoxification.

The table below outlines the general genetic and molecular mechanisms of insecticide resistance that could potentially be involved in resistance to this compound.

Interactive Data Table: Potential Genetic and Molecular Mechanisms of Resistance

| Resistance Mechanism | Genetic Basis | Molecular Action |

|---|---|---|

| Target-Site Insensitivity | Point mutations in the gene encoding the voltage-gated sodium channel (e.g., kdr-type mutations). | Altered protein structure reduces the binding affinity of the insecticide to its target site in the insect's nervous system. |

| Metabolic Resistance (P450s) | Upregulation of P450 genes; mutations leading to more efficient enzymes. | Increased production of P450 enzymes that hydroxylate or otherwise metabolize the insecticide into more water-soluble and less toxic compounds. |

| Metabolic Resistance (GSTs) | Upregulation of GST genes; mutations leading to more efficient enzymes. | Increased production of GSTs that conjugate glutathione to the insecticide, facilitating its detoxification and excretion. |

This table is based on established mechanisms of resistance to other organochlorine insecticides and represents a hypothetical framework for this compound.

Further research, employing modern molecular techniques such as transcriptomics and genomics on insect strains selected for resistance to this compound, would be necessary to definitively identify and characterize the specific genes and mutations responsible for resistance to this compound.

Environmental Fate, Transport, and Degradation Research

Biodegradation Pathways in Environmental Compartments

The breakdown of 1,1-Bis(4-chlorophenyl)-2-nitropropane in the environment is significantly influenced by microbial activity, which can lead to a variety of metabolites through several distinct chemical reactions.

Microorganisms, including bacteria and fungi, play a crucial role in the degradation of chlorinated pesticides. academicjournals.orgacademicjournals.org Genera such as Pseudomonas, Bacillus, Aspergillus, and Penicillium are known to detoxify various organochlorine compounds. academicjournals.orgresearchgate.net While specific studies on this compound are limited, the degradation pathways are expected to be analogous to those of structurally similar compounds like DDT. Microbes can utilize pesticides as a source of carbon or co-metabolize them in the presence of other nutrients. academicjournals.org This process involves enzymes such as oxygenases, peroxidases, and hydrolases that can break down the parent molecule into smaller, often less toxic, compounds. researchgate.net The identification of metabolites is key to understanding these pathways, revealing the step-by-step transformation of the original pesticide.

Elimination reactions are a significant abiotic and biotic degradation pathway for alkyl halides and similar structures. In the case of this compound, an elimination reaction can lead to the formation of a more stable alkene, 1,1-bis(p-chlorophenyl)-1-propene. This type of reaction, often categorized as an E2 (bimolecular elimination) mechanism, involves the removal of a proton (H+) and a leaving group (the nitro group, NO2−) from adjacent carbon atoms, resulting in the formation of a double bond. youtube.com This transformation can be facilitated by basic conditions in the environment or mediated by microbial enzymes. The resulting propene derivative represents a significant structural modification of the parent compound.

Under anaerobic or reducing conditions, such as those found in certain soils and sediments, the nitro group (-NO2) of this compound is susceptible to reduction. This transformation typically proceeds stepwise, with the nitro group being reduced to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino group (-NH2). This pathway results in the formation of 1,1-bis(p-chlorophenyl)-2-aminopropane. Nitroreduction is a common metabolic pathway for many nitroaromatic compounds and can be carried out by a wide range of microorganisms possessing nitroreductase enzymes. nih.gov This transformation significantly alters the chemical properties of the molecule, generally increasing its polarity.

Oxidative degradation is a primary mechanism for the breakdown of organic pollutants in the environment and within organisms. This can occur through abiotic processes, such as reactions with hydroxyl radicals in the atmosphere or water, or through biological catalysis. orst.edu In organisms, microsomal enzyme systems, particularly cytochrome P450 monooxygenases, are central to metabolizing foreign compounds (xenobiotics). rsc.org These enzymes introduce oxygen atoms into the molecule, typically through hydroxylation of the aromatic rings or the aliphatic chain. This initial oxidative step increases the water solubility of the compound and prepares it for further degradation or conjugation and excretion. nih.gov For this compound, oxidation could lead to hydroxylated derivatives and eventual cleavage of the aromatic rings.

Comparative Environmental Metabolism in Model Ecosystems and Diverse Organisms

The metabolism of this compound can vary significantly across different species and environmental systems, influencing its bioaccumulation potential and toxicity.

In aquatic organisms like fish, the metabolism of pesticides and other xenobiotics is a critical detoxification process primarily occurring in the liver. nih.gov The metabolic process is generally divided into two phases. Phase I reactions involve oxidation, reduction, or hydrolysis to introduce or expose functional groups, making the compound more polar. nih.gov For this compound, this would likely involve the oxidative and reductive pathways described previously. Phase II reactions then involve conjugating these modified compounds with endogenous molecules, such as glucuronic acid or glutathione (B108866), to further increase water solubility and facilitate excretion. nih.gov While specific metabolic studies on this compound in fish and snails are not widely documented, these general pathways are the expected routes of biotransformation, determining the compound's persistence and potential for accumulation in aquatic food webs.

Data on Potential Degradation Pathways

| Transformation Pathway | Reactant | Key Reaction Type | Primary Product | Environmental Conditions |

|---|---|---|---|---|

| Elimination | This compound | Dehydrohalogenation/Denitration | 1,1-bis(p-chlorophenyl)-1-propene | Abiotic (basic pH) or Biotic (microbial) |

| Reduction | This compound | Nitroreduction | 1,1-bis(p-chlorophenyl)-2-aminopropane | Anaerobic/Reducing (e.g., sediments) |

| Oxidation | This compound | Hydroxylation | Hydroxylated derivatives | Aerobic, Biotic (e.g., microsomal enzymes) |

Metabolism in Terrestrial Organisms (e.g., insects, mice)

Comprehensive searches of scientific literature did not yield specific research findings on the metabolism of this compound in terrestrial organisms such as insects or mice. While the metabolism of other chlorinated hydrocarbons and nitroaliphatic compounds has been studied, data directly pertaining to the biotransformation pathways, metabolic rates, and identification of metabolites of this compound in these organisms are not available in the reviewed sources.

General metabolic pathways for structurally related compounds often involve oxidation, reduction of the nitro group, and conjugation to facilitate excretion. However, without specific studies on this compound, it is not possible to provide a scientifically accurate account of its metabolic fate in insects and mice.

Interactive Data Table: Metabolism in Terrestrial Organisms (No specific data available for this compound)

| Organism | Study Type | Metabolites Identified | Metabolic Pathway |

|---|---|---|---|

| Insect | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available |

Abiotic Transformation Processes

Phototransformation Mechanisms (e.g., in water, soil, and air)

Specific research detailing the phototransformation mechanisms of this compound in water, soil, or air could not be located in the available scientific literature. The potential for photodegradation is influenced by the compound's ability to absorb light in the environmentally relevant ultraviolet spectrum and the presence of photosensitizing agents in the environment. For related chlorinated aromatic compounds, photolysis can be a significant degradation pathway, often involving dehalogenation or transformation of other functional groups. However, without experimental data, the specific photoproducts, quantum yields, and environmental half-lives of this compound remain undetermined.

Hydrolysis and Other Non-Biological Degradation Pathways

There is a lack of specific data on the hydrolysis and other non-biological degradation pathways of this compound. The rate of hydrolysis is dependent on the chemical stability of the compound in water and is influenced by pH and temperature. The nitropropane and chlorophenyl groups are generally resistant to hydrolysis under typical environmental conditions. Other abiotic degradation processes, such as oxidation or reduction in the absence of light, would depend on the presence of specific chemical agents in the environment, and no such studies specific to this compound were found.

Interactive Data Table: Abiotic Transformation Processes (No specific data available for this compound)

| Process | Medium | Key Findings | Half-life |

|---|---|---|---|

| Phototransformation | Water | Data not available | Data not available |

| Phototransformation | Soil | Data not available | Data not available |

| Phototransformation | Air | Data not available | Data not available |

| Hydrolysis | Water | Data not available | Data not available |

Environmental Transport and Distribution Dynamics

Adsorption/Desorption Characteristics in Soil and Sediment Matrices

Specific studies quantifying the adsorption and desorption characteristics of this compound in soil and sediment matrices were not found in the reviewed literature. The transport and distribution of organic compounds in the environment are heavily influenced by their tendency to sorb to soil organic carbon and clay particles. For structurally similar organochlorine pesticides, high sorption is often observed, which limits their mobility but contributes to their persistence in the soil. Without experimentally determined soil-water partition coefficients (Kd) or organic carbon-water (B12546825) partition coefficients (Koc) for this compound, its potential for leaching into groundwater or moving with surface runoff cannot be accurately assessed.

Volatilization and Atmospheric Transport Considerations

No specific data regarding the volatilization and atmospheric transport of this compound were identified. A compound's potential for volatilization is primarily governed by its vapor pressure and Henry's Law constant. These physical-chemical properties determine the partitioning of the chemical between soil/water and the atmosphere. For many organochlorine compounds, volatilization from soil and water surfaces, followed by atmospheric transport, is a significant route of environmental distribution. However, without these fundamental data for this compound, its potential for long-range atmospheric transport remains uncharacterized.

Interactive Data Table: Environmental Transport and Distribution (No specific data available for this compound)

| Parameter | Value | Method | Soil/Sediment Type |

|---|---|---|---|

| Koc | Data not available | Data not available | Data not available |

| Kd | Data not available | Data not available | Data not available |

| Henry's Law Constant | Data not available | Data not available | Not applicable |

| Vapor Pressure | Data not available | Data not available | Not applicable |

Advanced Analytical Chemistry of 1,1 Bis 4 Chlorophenyl 2 Nitropropane

Chromatographic Methodologies for Detection and Quantification

Chromatographic techniques are fundamental for separating 1,1-Bis(4-chlorophenyl)-2-nitropropane from complex mixtures, enabling its precise detection and quantification. Gas and liquid chromatography are the principal methods utilized.

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile organic compounds like this compound in environmental samples such as soil, water, and air. The methodology typically involves sample extraction, clean-up, and subsequent analysis by GC coupled with a sensitive detector.

Sample Preparation: Extraction of the analyte from environmental matrices is a critical first step. For soil and sediment, techniques like Soxhlet extraction or pressurized liquid extraction are common. For water samples, liquid-liquid extraction or solid-phase extraction (SPE) are employed to concentrate the analyte and remove interfering substances. Air samples are typically collected by drawing air through a sorbent tube, from which the compound is later thermally desorbed or solvent extracted.

GC Conditions: A capillary column, often with a non-polar or semi-polar stationary phase, is used for the separation. The choice of detector is crucial for achieving the required sensitivity and selectivity. Electron Capture Detectors (ECD) are highly sensitive to halogenated compounds and are therefore well-suited for the detection of this compound. For more definitive identification, a mass spectrometer (MS) is used as the detector (GC-MS), providing both retention time and mass spectral data. epa.gov

Research Findings: While specific applications for this compound are not extensively documented in recent literature, methods for the analysis of related chlorinated pesticides and nitroaromatic compounds in environmental samples are well-established. For instance, EPA Method 8091 provides guidelines for the analysis of nitroaromatics by GC-ECD or GC with a nitrogen-phosphorus detector (NPD). epa.gov These methods can be adapted for the analysis of this compound. High-resolution gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) offers enhanced selectivity and sensitivity, which is particularly useful for complex environmental matrices. nih.govthermofisher.com

Table 1: Typical Gas Chromatography (GC) Parameters for the Analysis of Related Chlorinated Pesticides

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (1 min), ramp to 300 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (ECD) |

Liquid Chromatography (LC) Applications with Diverse Detection Systems

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.

LC Conditions: Reversed-phase HPLC is the most common mode for the separation of moderately polar to non-polar compounds like this compound. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

Detection Systems: A variety of detectors can be coupled with LC for the analysis of this compound. A UV-Vis detector can be used, as the aromatic rings in the molecule will absorb UV light. For higher selectivity and sensitivity, mass spectrometry (LC-MS) is the preferred detection method. LC-MS allows for the determination of the molecular weight and provides structural information through fragmentation analysis, which is invaluable for unambiguous identification.

Research Findings: Specific LC methods for this compound are not abundant in recent scientific literature. However, numerous methods have been developed for other chlorinated pesticides and nitro compounds. These methods can be optimized for the target analyte. The use of advanced LC-MS techniques, such as tandem mass spectrometry (LC-MS/MS), provides excellent selectivity and sensitivity for trace analysis in complex matrices. nih.gov

Table 2: Illustrative Liquid Chromatography (LC) Parameters for Analysis of Aromatic Nitro Compounds

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient of water and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | UV-Vis at 254 nm or Mass Spectrometer (MS) |

| Column Temperature | 30 °C |

Spectroscopic Techniques for Structural Elucidation and Trace Analysis

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its metabolites, as well as for their trace analysis.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and structural elucidation of unknown compounds, including metabolites.

Fragmentation Patterns: In mass spectrometry, the molecular ion of this compound will undergo fragmentation, producing a unique mass spectrum that can be used for its identification. The fragmentation pattern of nitroalkanes often involves the loss of the nitro group (NO2, 46 Da) or a nitrosyl group (NO, 30 Da). youtube.com The presence of chlorine atoms will result in a characteristic isotopic pattern due to the natural abundance of 35Cl and 37Cl.

Metabolite Identification: Studies on the biological fate of this compound have indicated the formation of metabolites. nih.gov While specific mass spectrometric studies detailing the structures of these metabolites are scarce, MS is the primary tool for such investigations. By comparing the mass spectra of the parent compound and its metabolites, the structural modifications that occurred during metabolism can be deduced. Common metabolic transformations for such compounds include hydroxylation, dehalogenation, and reduction of the nitro group. Advanced MS techniques, such as high-resolution mass spectrometry (HRMS), can provide accurate mass measurements, which aid in determining the elemental composition of metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural confirmation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methine proton, and the methyl protons. The chemical shifts and coupling patterns of these signals provide valuable information for structural confirmation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are indicative of their electronic environment.

Research Findings: While the specific ¹H and ¹³C NMR data for this compound are not readily available in the searched literature, data for structurally related compounds can provide an estimation of the expected chemical shifts. For example, the aromatic protons in chlorophenyl groups typically resonate in the range of 7.0-7.5 ppm in ¹H NMR, and the corresponding carbons appear between 120-140 ppm in ¹³C NMR. rsc.orgrsc.orgresearchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₄) | 7.2 - 7.4 | Multiplet |

| Methine (CH) | 4.8 - 5.2 | Quartet |

| Methyl (CH₃) | 1.6 - 1.9 | Doublet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (C-Cl) | 133 - 136 |

| Aromatic (C-H) | 128 - 130 |

| Aromatic (C-ipso) | 138 - 142 |

| Methine (CH) | 50 - 55 |

| Nitro-bearing Carbon (C-NO₂) | 80 - 85 |

| Methyl (CH₃) | 15 - 20 |

Colorimetric Determination Methodologies for Nitroalkanes

Colorimetric methods offer a simple and cost-effective approach for the determination of nitroalkanes. These methods are based on chemical reactions that produce a colored product, the intensity of which is proportional to the concentration of the analyte.

A well-established method for the determination of 2-nitro-1,1-bis(p-chlorophenyl)alkanes involves the formation of a red-colored ferric complex of the aci-nitroparaffin. The key steps in this procedure are:

Conversion to the Aci-Form: The nitroalkane is treated with an alcoholic solution of sodium hydroxide (B78521) to convert it to its more reactive aci-form.

Complex Formation: The addition of hydrochloric acid followed by ferric chloride solution leads to the formation of a stable red-colored complex.

Spectrophotometric Measurement: The intensity of the color is measured using a spectrophotometer at the wavelength of maximum absorbance, which is approximately 490 nm for the ferric complex of 2-nitro-1,1-bis(p-chlorophenyl)alkanes.

This method has been shown to be stable for at least one hour and follows Beer's law over a certain concentration range, allowing for quantitative analysis. researchgate.net

Table 5: Summary of the Colorimetric Determination Method

| Step | Reagents | Observation | Wavelength of Maximum Absorbance (λmax) |

| 1 | Alcoholic Sodium Hydroxide | Formation of the aci-form | - |

| 2 | Hydrochloric Acid, Ferric Chloride | Formation of a red-colored complex | 490 nm |

Application of Radiolabeled Compounds (e.g., C-14) in Metabolic and Environmental Fate Studies

Information not available in the public domain.

Broader Research Implications and Future Research Directions

Contributions to Fundamental Organochlorine Chemical Research and Design Principles

The investigation of 1,1-Bis(4-chlorophenyl)-2-nitropropane and its analogs has contributed significantly to the foundational understanding of organochlorine chemistry and the principles of pesticide design. Organochlorine compounds are characterized by their persistence, low polarity, and high lipid solubility. science.gov The specific molecular architecture of this compound, featuring a diarylpropane scaffold, serves as a critical model for structure-activity relationship (SAR) studies. ic.ac.ukresearchgate.net

These SAR studies explore how modifications to the chemical structure affect its insecticidal efficacy and biological specificity. By analyzing the impact of different functional groups on the bis(4-chlorophenyl)propane core, chemists can deduce design principles applicable to a new generation of molecules. This research provides a framework for developing novel compounds that may exhibit improved target specificity, reduced environmental persistence, or different modes of action. For instance, the bis(4-chlorophenyl) structural motif has been adapted and explored in the synthesis of new compounds, demonstrating how a foundational chemical scaffold can be leveraged for creating diverse molecules with tailored biological activities.

Informing Sustainable Pest Management Strategies through Mechanistic Understanding

A thorough understanding of the biochemical and physiological mechanisms by which this compound exerts its insecticidal effects is crucial for developing sustainable pest management strategies. While the precise mode of action for this specific compound is not extensively detailed in recent literature, the knowledge gained from studying such organochlorines informs the core principles of Integrated Pest Management (IPM). IPM is an environmentally conscious approach that combines various pest control methods to minimize reliance on broad-spectrum chemical pesticides.

By identifying the specific molecular targets of a pesticide, researchers can develop more selective and less environmentally harmful alternatives. Mechanistic insights allow for the strategic deployment of pesticides to maximize effectiveness against target pests while minimizing harm to beneficial insects and other non-target organisms. Furthermore, understanding a compound's environmental persistence and translocation potential helps in designing application protocols that reduce environmental contamination and prevent the development of pesticide resistance, key goals of sustainable agriculture. nih.gov

Advancements in Environmental Chemistry and Xenobiotic Fate Modeling

Studies on the environmental behavior of this compound have provided essential data for the field of environmental chemistry and have helped refine models that predict the fate of xenobiotics (foreign chemical substances) in ecosystems. copernicus.orgnih.govresearchgate.net The persistence, mobility, and degradation pathways of a pesticide determine its potential for environmental contamination and long-term ecological impact. iupac.orgpurdue.eduoregonstate.edu

Biological fate studies of this compound have demonstrated its limited absorption and translocation in plants. nih.gov Research has shown that the compound is poorly absorbed from leaf surfaces and does not move significantly throughout the plant's vascular system. nih.gov This type of empirical data is invaluable for developing and validating xenobiotic fate models. science.govtandfonline.com These computational models simulate how a chemical will distribute in various environmental compartments—such as soil, water, and biota—over time. copernicus.org By incorporating data from compounds like this compound, these models become more accurate in predicting the environmental exposure and risk associated with new and existing chemicals, thereby supporting more informed regulatory decisions. tandfonline.com

Table 1: Translocation of this compound in Plants

This table summarizes findings from a 40-day study on the biological fate of the compound after foliar application.

| Plant Part | Translocation/Absorption Finding | Citation |

| Roots & Beans | No measurable amount of the insecticide was found at any time. | nih.gov |

| Stem & Untreated Leaves | Minor amounts, representing about 3% of the original application, were observed within the first 9 days, indicating very low absorption and translocation. | nih.gov |

Exploration of Novel Chemical Biology Applications Derived from Mechanistic Insights

The structural framework of this compound has inspired research beyond its agricultural origins, leading to explorations in chemical biology and medicinal chemistry. The core bis(4-chlorophenyl) moiety is a versatile chemical scaffold that can be adapted to interact with various biological targets.

For example, research into structurally related compounds has revealed novel applications. Derivatives incorporating a 1,2-bis(4-chlorophenyl) structure have been synthesized and evaluated as potential inhibitors of bacterial cell wall biosynthesis, a target completely distinct from the compound's insecticidal function. This demonstrates a powerful principle in drug discovery and chemical biology: a chemical motif effective for one biological purpose can be repurposed to create compounds with entirely new therapeutic or research applications. The insights gained from the structure and biological activity of this insecticide can thus serve as a starting point for designing probes to study biological processes or for developing leads for new classes of therapeutic agents, such as urease inhibitors or anticancer agents. nih.govresearchgate.netwikipedia.org

Q & A

Q. What are the optimized synthetic routes for 1,1-Bis(4-chlorophenyl)-2-nitropropane, and how can reaction parameters be systematically varied to improve yield?

- Methodological Answer : Synthesis optimization typically involves modifying solvents, catalysts, and reaction temperatures. For example, in analogous chlorophenyl-containing compounds (e.g., 1,1-bis(4-hydroxyphenyl) derivatives), Argonne National Laboratory researchers achieved higher yields by employing polar aprotic solvents (e.g., DMF) and controlled heating (60–80°C) to stabilize intermediates . For nitropropane derivatives, nitro group introduction via nitration or condensation reactions should be monitored using TLC or HPLC to track intermediate formation. Reaction parameters (e.g., stoichiometry of 4-chlorophenyl precursors, nitropropane ratio) can be adjusted iteratively, with yields quantified via GC-MS or H NMR.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS can identify impurities from incomplete nitro group addition or chlorophenyl side reactions.

- Spectroscopy : H/C$ NMR confirms substituent positions (e.g., chemical shifts for aromatic protons at δ 7.2–7.8 ppm and nitro groups at δ 4.5–5.0 ppm). IR spectroscopy validates nitro (C-NO$_2^{-1}^{-1}$) functional groups.

- Crystallography : Single-crystal X-ray diffraction (as applied to structurally similar bis(chlorophenyl) compounds) provides definitive bond-length and stereochemical data .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability) for experimental design?

- Methodological Answer :

- Solubility : Perform gradient solubility tests in solvents (e.g., DMSO, ethanol, hexane) using UV-Vis spectroscopy to detect saturation points.

- Stability : Accelerated stability studies under varying pH (2–12), temperature (4°C to 40°C), and light exposure can identify degradation pathways. For nitro compounds, monitor nitro group reduction via HPLC or LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported data (e.g., conflicting melting points or spectral profiles) for this compound?

- Methodological Answer :

- Replication : Reproduce synthesis and characterization protocols from conflicting studies to identify methodological discrepancies (e.g., heating rates during melting point determination).

- Standardization : Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook) for validated spectra and properties .

- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., COSY, HSQC) to resolve ambiguities in structural assignments.

Q. How can computational modeling predict the reactivity or environmental fate of this compound?

- Methodological Answer :

- DFT Calculations : Model electron density maps to predict sites for electrophilic/nucleophilic attack (e.g., nitro group reactivity).

- Environmental Persistence : Use QSAR models to estimate biodegradation half-lives or partition coefficients (e.g., log ) based on chlorophenyl and nitropropane moieties .

Q. What experimental designs are effective for studying the compound’s interactions with biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.